N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines. This class is characterized by its fused heterocyclic structure containing nitrogen atoms, which contributes to its biological activity. The compound's molecular formula is and it has garnered interest in medicinal chemistry due to its potential therapeutic applications.
This compound is classified under the category of heterocyclic compounds, specifically those containing triazine and imidazole rings. It is often included in screening libraries for drug discovery due to its structural complexity and the presence of functional groups that may interact with biological targets. The compound can be sourced from chemical suppliers such as ChemDiv and Sigma-Aldrich, which provide it for research purposes.
The synthesis of N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions that include the formation of the imidazo[2,1-c][1,2,4]triazine framework followed by functionalization at various positions.
CC(=O)N(C(c(cc1)ccc1F)=NC1=C2CCN(Cc3ccccc3)C1)C2=O
The compound can undergo various chemical reactions typical for imidazo[2,1-c][1,2,4]triazines:
The reaction conditions vary based on the desired transformation but generally involve standard organic chemistry techniques such as refluxing in suitable solvents and monitoring via thin-layer chromatography.
The mechanism of action for N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors within cells.
Research indicates that compounds in this class may exhibit anti-inflammatory or anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. Further studies are needed to clarify the precise mechanisms.
N-benzyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has potential applications in medicinal chemistry due to its biological activity. It may be explored for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: